molecular formula C17H20N8 B6467349 6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine CAS No. 2640963-68-2

6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6467349
CAS No.: 2640963-68-2
M. Wt: 336.4 g/mol
InChI Key: DKMJZZDFYNEZKI-UHFFFAOYSA-N
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Description

6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a purine base, which is a fundamental component of nucleic acids, making it of significant interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a piperazine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined in precise ratios. The process would be optimized for efficiency, cost-effectiveness, and safety, with rigorous quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is of interest in the study of nucleic acid interactions and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

The compound 6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including multiple heterocyclic rings, suggest diverse biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H27N7O , with a molecular weight of 381.5 g/mol . Its IUPAC name is 4-[6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyridazin-3-yl]morpholine . The structural complexity includes a purine base linked to a cyclopenta[d]pyrimidine moiety via a piperazine bridge.

PropertyValue
Molecular FormulaC20H27N7O
Molecular Weight381.5 g/mol
IUPAC Name4-[6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyridazin-3-yl]morpholine
InChI KeyGRFQHICKUSQFJU-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that derivatives of purine compounds exhibit various biological activities, including cytotoxicity against cancer cell lines and potential antiviral effects. The compound has been studied for its interactions with specific molecular targets, which may include enzymes and receptors involved in cellular processes.

Cytotoxic Activity

A study published in PMC highlighted the cytotoxic properties of purine derivatives against several tumor cell lines, including 4T1 murine mammary carcinoma , COLO201 human colorectal adenocarcinoma , and SNU-1 human gastric carcinoma . The presence of both purine and cyclopenta[d]pyrimidine fragments was crucial for the observed cytotoxic activity .

Key Findings:

  • The compound exhibited significant cytotoxicity against COLO201 cells.
  • Mechanisms of action include inhibition of DNA biosynthesis and modulation of the cell cycle.

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity : Targeting kinases or other enzymes critical for cell proliferation.
  • Cell Cycle Arrest : Studies have shown that certain concentrations lead to G0/G1 phase arrest in resistant cell lines like MDA-MB231 and G2/M phase arrest in sensitive lines like COLO201 .
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through various pathways.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related purine derivatives, compound 1d was tested against COLO201 and MDA-MB231 cell lines using flow cytometry to analyze cell cycle phases post-treatment. Results indicated a dose-dependent effect on cell viability and cycle progression .

Study 2: Antiviral Activity

Another research highlighted the antiviral properties of purine conjugates, suggesting that modifications to the purine structure could enhance activity against viruses such as HSV-1. This indicates potential applications beyond oncology .

Properties

IUPAC Name

6-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-11-22-13-4-2-3-12(13)16(23-11)24-5-7-25(8-6-24)17-14-15(19-9-18-14)20-10-21-17/h9-10H,2-8H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMJZZDFYNEZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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